molecular formula C11H13ClN2O4 B2649558 3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide CAS No. 1170054-71-3

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide

Cat. No.: B2649558
CAS No.: 1170054-71-3
M. Wt: 272.69
InChI Key: DVOAXJWTJSWWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with a dimethylpropanamide moiety

Scientific Research Applications

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxyphenyl, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: The nitrated compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.

    Amidation: The chlorinated nitrophenol is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanone.

    Reduction: Formation of 3-chloro-N-(2-hydroxy-5-aminophenyl)-2,2-dimethylpropanamide.

    Substitution: Formation of 3-azido-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and hydroxy groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxyphenyl)-2,2-dimethylpropanamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-chloro-N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide: Contains a methyl group instead of a nitro group, affecting its chemical and physical properties.

Uniqueness

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-5-nitrophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,6-12)10(16)13-8-5-7(14(17)18)3-4-9(8)15/h3-5,15H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAXJWTJSWWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.